molecular formula C15H10N2O B161595 JNK Inhibitor II, Negative Control CAS No. 54642-23-8

JNK Inhibitor II, Negative Control

Katalognummer B161595
CAS-Nummer: 54642-23-8
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: ODZGYELAMAOARP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

The molecular formula of JNK Inhibitor II, Negative Control is C15H10N2O . It contains a total of 31 bonds; 21 non-H bonds, 17 multiple bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .


Chemical Reactions Analysis

The JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, macrophages, cell proliferation, differentiation, survival, and death . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .


Physical And Chemical Properties Analysis

The JNK Inhibitor II, Negative Control is a solid substance . It is yellow in color and has a molecular weight of 234.25 .

Wissenschaftliche Forschungsanwendungen

The JNK Inhibitor II, Negative Control is a biochemical tool used in various scientific research applications . It specifically targets JNK (c-Jun N-terminal kinases), which are members of the mitogen-activated protein kinases (MAPK) family . These kinases regulate important cellular activities, including cell proliferation, differentiation, and apoptosis .

  • Investigating intracellular signaling pathways driven by JNK : JNK plays a crucial role in various intracellular signaling pathways. The inhibitor can be used to study these pathways and understand how JNK influences them .

  • Studying cellular stress response and impact on cell survival and apoptosis : JNK is activated in response to different types of cellular stress. Researchers can use the inhibitor to study how JNK activation affects cell survival and apoptosis .

  • Research into neurodegenerative diseases : JNK is thought to play a role in several neurodegenerative diseases. The inhibitor can be used to investigate these potential connections .

  • Investigating JNK’s role in cancer development and studying targeted therapies : JNK is involved in various cancers, including human pancreatic, lung, and breast cancer . The inhibitor can be used to study JNK’s role in cancer development and to explore potential targeted therapies .

  • Screening and analyzing potential drug candidates targeting JNK : The inhibitor can be used in the screening and analysis of potential drug candidates that target JNK .

Safety And Hazards

The safety data sheet for JNK Inhibitor II, Negative Control can be found on the Merck website . It is recommended to refer to this document for detailed safety and hazard information.

Zukünftige Richtungen

The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors . Some of ATP- competitive and ATP non-competitive inhibitors have been developed and widely used in vitro, but this type of inhibitors lack selectivity and inhibits phosphorylation of all JNK substrates and may lead to cellular toxicity . In the future, more specification in the design of JNK inhibitors is needed .

Eigenschaften

IUPAC Name

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGYELAMAOARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JNK Inhibitor II, Negative Control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNK Inhibitor II, Negative Control
Reactant of Route 2
Reactant of Route 2
JNK Inhibitor II, Negative Control
Reactant of Route 3
Reactant of Route 3
JNK Inhibitor II, Negative Control
Reactant of Route 4
JNK Inhibitor II, Negative Control
Reactant of Route 5
Reactant of Route 5
JNK Inhibitor II, Negative Control
Reactant of Route 6
Reactant of Route 6
JNK Inhibitor II, Negative Control

Citations

For This Compound
26
Citations
Y Zhang, Y Zhang, Z Wang, Y Sun, X Jiang… - Biomedicine & …, 2021 - Elsevier
… Stock solutions of KT-5720, JNK inhibitor II and a JNK inhibitor II negative control were prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO added to the bath …
Number of citations: 5 www.sciencedirect.com
A Haga, T Funasaka, Y Deyashiki, A Raz - FEBS letters, 2008 - Elsevier
… JNK inhibitor II and JNK inhibitor II negative control (Merck, Darmstadt, Germany) were used. All reagents and mediums for cell culture were purchased from Gibco, Invitrogen (Grand …
Number of citations: 16 www.sciencedirect.com
TB Brust, FS Cayabyab, BA MacVicar - Neuropharmacology, 2007 - Elsevier
… , but not in slices pre-treated with 5áμM JNK Inhibitor II negative control. (B) Plot of the mean … with slices pre-treated with 5áμM JNK Inhibitor II negative control or normal aCSF. (C) Plot …
Number of citations: 36 www.sciencedirect.com
A Haga, H Nagai, Y Deyashiki - Cancer investigation, 2009 - Taylor & Francis
… JNK inhibitor II negative control is a negative control for JNK inhibitor, with IC 50 values of … nM of JNK inhibitor II and 200 nM of JNK inhibitor II negative control for 6 hr. The treated cells …
Number of citations: 9 www.tandfonline.com
F Donnellan, N Keating… - American Journal …, 2010 - journals.physiology.org
… D: T 84 cells were pretreated bilaterally with either SP600125 (2 μM) or its inactive analog, the JNK inhibitor II negative control (2 μM) before stimulation with CCh (100 μM). Significant …
Number of citations: 11 journals.physiology.org
WL Thompson, LJ Van Eldik - Brain research, 2009 - Elsevier
… , SP600125 (JNK inhibitor) and control compounds SB202474 (negative control for p38 MAPK inhibitor), U0124 (negative control for MEK inhibitor), and JNK Inhibitor II negative control (…
Number of citations: 238 www.sciencedirect.com
Z Chen, C Xiong, C Pancyr, J Stockwell… - Journal of …, 2014 - Soc Neuroscience
… SB203580, SB202474, JNK II inhibitor (also called SP600125), and JNK inhibitor II negative control (N 1 -methyl-1,9 pyrazoloanthrone) were obtained from Calbiochem. All drugs were …
Number of citations: 65 www.jneurosci.org
H Li, M Chehade, W Liu, H Xiong, L Mayer, MC Berin - Gastroenterology, 2007 - Elsevier
… Mitogen-activated protein kinase (MAPK) inhibitors used included JNK inhibitor II and JNK inhibitor II Negative Control, U0126 and U0124 (all from Calbiochem). …
Number of citations: 52 www.sciencedirect.com
JM Pavese, IM Ogden, EA Voll, X Huang, L Xu… - PloS one, 2014 - journals.plos.org
… and SP600125, had no significant impact upon MAP2K4-mediated increases in invasion, compared to associated inactive controls, SB202474 and JNK Inhibitor II Negative Control, …
Number of citations: 46 journals.plos.org
J Andrade, J Quinn, RZ Becker… - Molecular …, 2013 - academic.oup.com
… The JNK-specific inhibitor SP600125 (50nM; Calbiochem, San Diego, California) or the inactive isoform (termed vehicle in figures; 50nM JNK inhibitor II negative control/0.25% …
Number of citations: 25 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.